6-(Aminomethyl)spiro[3.3]heptan-2-one
Description
Contextualization of Spirocyclic Ring Systems in Contemporary Organic Chemistry
Spirocyclic ring systems, characterized by two rings connected by a single common atom, have become increasingly prominent in contemporary organic and medicinal chemistry. diva-portal.orgrsc.org Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents in space, which can be crucial for precise interactions with biological targets. diva-portal.org This structural rigidity can also lead to a favorable entropic profile upon binding to a receptor. diva-portal.org The growing interest in these scaffolds is evidenced by the increasing number of spirocycle-containing compounds entering clinical trials and receiving regulatory approval. researchgate.net
Unique Structural and Conformational Attributes of Spiro[3.3]heptane Scaffolds
The spiro[3.3]heptane scaffold, consisting of two fused cyclobutane (B1203170) rings, possesses a unique and highly constrained structure. This rigidity limits the conformational freedom of the molecule, providing a fixed spatial arrangement for appended functional groups. diva-portal.org Unlike more flexible ring systems, the substituents on a spiro[3.3]heptane core occupy well-defined vectors, which is a highly desirable feature in rational drug design. This defined geometry allows for a more predictable and selective interaction with protein binding sites. researchgate.net
Rationale for the Investigation of 6-(Aminomethyl)spiro[3.3]heptan-2-one Derivatives
The investigation of this compound and its derivatives is underpinned by the strategic combination of the spiro[3.3]heptane core with key functional groups. The aminomethyl group provides a basic nitrogen atom, which is a common feature in many biologically active compounds and can participate in crucial hydrogen bonding interactions with therapeutic targets. The ketone functionality at the 2-position offers a versatile handle for a wide range of chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. google.com The 2,6-disubstitution pattern on the spiro[3.3]heptane framework is of particular interest as it can lead to axially chiral molecules, further expanding the chemical space that can be explored. acs.org
Overview of Current Research Avenues for Spiro[3.3]heptane Compounds
Current research on spiro[3.3]heptane compounds is largely focused on their application as bioisosteres for more common cyclic moieties in drug candidates. chemrxiv.org For instance, the 2,6-diazaspiro[3.3]heptane motif has been successfully employed as a piperazine (B1678402) bioisostere, leading to improved target selectivity in some cases. rsc.org Similarly, other heteroatom-containing spiro[3.3]heptanes are being explored as replacements for morpholines and piperidines. nih.gov A significant area of research is the development of efficient and scalable synthetic routes to variously functionalized spiro[3.3]heptanes to make these valuable building blocks more accessible to the broader scientific community. diva-portal.orgnih.gov The synthesis of novel amino acid analogues based on the spiro[3.3]heptane scaffold is also an active area of investigation, with the aim of creating conformationally constrained probes for studying biological systems. enamine.netnih.gov
A general synthetic strategy for preparing 6-substituted spiro[3.3]heptan-2-ones has been outlined in the patent literature, providing a plausible route to this compound. google.com This typically involves the [2+2] cycloaddition of a dichloroketene (B1203229) with an appropriately substituted alkene, followed by reductive dehalogenation to form the spiro[3.3]heptan-2-one core. The aminomethyl group can be introduced via a suitable precursor, such as a nitrile or an azide (B81097), which is then reduced in a later step.
While specific research findings on this compound are not widely available in peer-reviewed literature, the extensive research on analogous 2,6-disubstituted spiro[3.3]heptanes provides a strong foundation for its potential applications. The unique combination of a rigid, three-dimensional scaffold with versatile functional groups makes it a highly attractive building block for the discovery of new therapeutic agents.
Interactive Data Table: Properties of Related Spiro[3.3]heptane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid | C9H15NO2 | 169.22 | Carboxylic acid and amine functionalities |
| 6-Amino-2-thiaspiro[3.3]heptane | C6H11NS | 129.22 | Thia-analogue with an amino group |
| 2,6-Diazaspiro[3.3]heptane | C5H10N2 | 98.15 | Piperazine bioisostere |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | 184.19 | Dicarboxylic acid derivative |
Retrosynthetic Strategies for the Spiro[3.3]heptan-2-one Core
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com Applying this logic to the spiro[3.3]heptan-2-one core reveals several potential bond disconnections that inform the primary forward-synthesis strategies.
A primary disconnection strategy involves breaking the two C-C bonds of one of the cyclobutane rings that are attached to the central spiro-carbon. This approach simplifies the spirocycle into a monosubstituted cyclobutane derivative. This retrosynthetic step suggests a forward synthesis involving a cycloaddition reaction, where a ketene (B1206846) or ketene equivalent adds to a methylenecyclobutane (B73084) to form the second ring and install the ketone functionality simultaneously.
An alternative retrosynthetic approach involves disconnecting all four bonds to the quaternary spiro-carbon. This simplifies the target into a central carbon atom precursor and two separate C3 units with reactive ends. In the forward direction, this corresponds to a double alkylation strategy, where a bis-nucleophile reacts with a tetra-electrophile, such as pentaerythritol (B129877) tetrabromide, to construct both rings in a single cyclization cascade. nih.govwikipedia.org
These fundamental retrosynthetic pathways lead to the two main classes of synthetic methods for constructing the spiro[3.3]heptane ring system, which are discussed in detail below.
General Approaches to Spiro[3.3]heptane Ring System Construction
The inherent ring strain and unique geometry of the spiro[3.3]heptane skeleton have led to the development of specialized synthetic methods for its construction. The most prevalent and effective of these are [2+2] cycloaddition reactions and double alkylation strategies.
The [2+2] cycloaddition is a powerful method for forming four-membered rings and is particularly well-suited for synthesizing spiro[3.3]heptan-2-ones. acs.org This strategy typically involves the reaction of a ketene, or a ketene equivalent, with a methylenecyclobutane derivative. nih.gov
A common and effective variant employs dichloroketene, generated in situ from dichloroacetyl chloride and a base (e.g., triethylamine) or from trichloroacetyl chloride and activated zinc. diva-portal.org The dichloroketene undergoes a [2+2] cycloaddition with a substituted methylenecyclobutane. The resulting dichlorinated spirocyclic ketone can then be subjected to reductive dehalogenation using an agent like zinc powder in ammonium (B1175870) chloride to yield the desired spiro[3.3]heptan-2-one core. nih.gov This two-step sequence is a reliable method for accessing the ketone functionality directly. nih.govdiva-portal.org
More modern approaches have explored photocatalytic [2+2] cycloadditions, which can offer milder reaction conditions and access to diverse substitution patterns on the spiro[3.3]heptane framework. researchgate.net
Table 1: Examples of [2+2] Cycloaddition for Spiro[3.3]heptane Synthesis
| Ketene Source | Alkene Partner | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Dichloroacetyl chloride / Triethylamine | Methylenecyclobutane | In situ generation | Dichlorospiro[3.3]heptan-2-one | diva-portal.org |
| Trichloroacetyl chloride / Zn(Cu) | Substituted Olefins | Activated zinc-copper couple | Dichlorospiro[3.3]heptan-2-one | diva-portal.org |
| Keteniminium species | Methylenecyclobutane | Acid-mediated | Spiro[3.3]heptan-1-one | nih.gov |
This classical approach builds the spiro[3.3]heptane skeleton by forming two rings around a central carbon atom. The archetypal example is the synthesis of Fecht's acid (spiro[3.3]heptane-2,6-dicarboxylic acid), first reported in 1907. wikipedia.org This synthesis involves the reaction of a bis-nucleophile, diethyl malonate, with a tetra-electrophile, pentaerythritol tetrabromide, in the presence of a base. The double alkylation followed by intramolecular cyclization, hydrolysis, and decarboxylation yields the disubstituted spiro[3.3]heptane core. wikipedia.org
This strategy is robust for creating symmetrically substituted spiro[3.3]heptanes. A retrosynthetic analysis for 2,6-functionalized spiro[3.3]heptanes often points to a double malonate alkylation as a key step for assembling the core structure. nih.gov While powerful for creating symmetrical di-acid or di-ester derivatives, this method is less direct for producing monofunctionalized compounds like this compound, as it typically requires extensive subsequent functional group manipulations.
Direct and Convergent Synthetic Routes to this compound
Synthesizing the target molecule requires not only the construction of the spirocyclic core but also the specific and regioselective introduction of the ketone and aminomethyl groups at the C2 and C6 positions, respectively.
As outlined previously, the [2+2] cycloaddition of a ketene with a methylenecyclobutane derivative is a direct method for installing the ketone at the C2 position. For the synthesis of the target compound, this would involve a cycloaddition with a methylenecyclobutane already bearing a precursor to the aminomethyl group at the appropriate position.
A practical route involves the synthesis of 5-(((tert-butyldiphenylsilyl)oxy)methyl)spiro[3.3]heptan-2-one. nih.gov This intermediate is prepared via a [2+2] cycloaddition between dichloroketene and a silyl-protected 3-(methylenecyclobutyl)methanol, followed by reductive dechlorination with zinc. nih.gov This convergent approach constructs the carbon skeleton and incorporates the ketone in one sequence, while carrying a protected hydroxyl group that serves as a direct precursor to the required aminomethyl moiety.
With the spiro[3.3]heptan-2-one core constructed and a protected hydroxymethyl group at the C6 position, the final step is the conversion of this group into the aminomethyl functionality. This is achieved through standard functional group interconversion protocols.
A common three-step sequence is:
Activation of the Hydroxyl Group : The primary alcohol of a precursor like 5-(hydroxymethyl)spiro[3.3]heptan-2-one nih.gov is converted into a good leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form the corresponding mesylate or tosylate.
Nucleophilic Substitution : The activated intermediate is then treated with a nitrogen nucleophile. Common choices include sodium azide (NaN₃) to form an alkyl azide or potassium phthalimide (B116566) to form a phthalimide-protected amine.
Reduction to the Primary Amine : The resulting azide is reduced to the primary amine, typically via catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄). If the phthalimide route is used, deprotection is commonly achieved with hydrazine.
This sequence provides a reliable pathway to the this compound target from a readily accessible alcohol precursor, completing the synthesis. The synthesis of related amino-functionalized spiro[3.3]heptanes, such as 6-amino-2-thiaspiro[3.3]heptane and 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, further demonstrates the viability of introducing amino functionalities onto this scaffold. nih.govresearchgate.net
Table 2: Proposed Synthetic Sequence for the Aminomethyl Moiety
| Step | Precursor | Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| 1. Activation | 6-(Hydroxymethyl)spiro[3.3]heptan-2-one | MsCl, Triethylamine | 6-(Mesyloxymethyl)spiro[3.3]heptan-2-one | - |
| 2. Substitution | 6-(Mesyloxymethyl)spiro[3.3]heptan-2-one | Sodium Azide (NaN₃) | 6-(Azidomethyl)spiro[3.3]heptan-2-one | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-(aminomethyl)spiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H13NO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-5,9H2 |
InChI Key |
IDFFAGYTSABVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)CN |
Origin of Product |
United States |
**advanced Spectroscopic and Structural Characterization of 6 Aminomethyl Spiro 3.3 Heptan 2 One**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. uobasrah.edu.iq For 6-(aminomethyl)spiro[3.3]heptan-2-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete structural assignment.
Expected ¹H and ¹³C NMR Chemical Shifts:
The ¹H NMR spectrum is expected to show a series of signals corresponding to the protons in the spiro[3.3]heptane core and the aminomethyl group. The protons on the cyclobutane (B1203170) rings would likely appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a distinct signal, with its chemical shift influenced by the solvent and pH.
The ¹³C NMR spectrum would provide information on the carbon skeleton. pressbooks.pub A key feature would be the signal for the carbonyl carbon (C=O) of the ketone, which is expected to appear significantly downfield (δ > 200 ppm). The spiro carbon, being a quaternary center, would also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~210-220 |
| Spiro (C) | - | ~40-50 |
| CH₂ (adjacent to C=O) | ~2.5-3.0 | ~45-55 |
| CH (aminomethyl bearing) | ~2.8-3.2 | ~40-50 |
| CH₂ (aminomethyl) | ~2.7-3.1 | ~40-45 |
| Other CH₂ | ~1.8-2.5 | ~30-40 |
Note: These are estimated values and would need to be confirmed by experimental data.
To definitively assign the proton and carbon signals and to understand the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two cyclobutane rings, helping to trace the connectivity of the aliphatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com It would be crucial for identifying the quaternary spiro carbon by its correlation to multiple protons on both rings, and for confirming the position of the aminomethyl and ketone groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a rigid spirocyclic system, NOESY can help to determine the relative stereochemistry and preferred conformation of the molecule. mdpi.com
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase. emory.eduwikipedia.org For this compound, ssNMR could be used to study polymorphism, conformational differences between the solid and solution states, and intermolecular interactions in the crystal lattice. Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic interactions and obtain higher resolution spectra in the solid state. nih.gov
Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. docbrown.info
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This allows for the determination of the elemental composition and, consequently, the molecular formula of this compound with a high degree of confidence.
Interactive Data Table: Predicted HRMS Data
| Molecular Formula | Calculated Exact Mass | Ionization Mode | Expected m/z |
| C₈H₁₃NO | 139.0997 | ESI+ | [M+H]⁺: 140.1070 |
Note: ESI+ (Electrospray Ionization, positive mode) is a common ionization technique for molecules with basic amine groups.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. youtube.com The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the ketone and amine functional groups.
Ring cleavage: Fragmentation of the cyclobutane rings.
Loss of small neutral molecules: Such as ammonia (B1221849) (NH₃) or water (H₂O) after rearrangement.
A study on the fragmentation of related ketamine analogues showed that α-cleavage of the carbon bond adjacent to the cyclohexanone (B45756) moiety is a characteristic pathway. mdpi.com A similar mechanism could be expected for this compound.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. weizmann.ac.ilnih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. Furthermore, it reveals the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding, which would be expected for a molecule containing an amine and a ketone. An X-ray crystal structure of the related 6-oxo-2-azaspiro[3.3]heptane has been reported, providing a reference for the expected geometry of the spiro[3.3]heptane core. researchgate.net
Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths (Å) | C=O: ~1.21, C-N: ~1.47 |
| Intermolecular Interactions | Hydrogen bonding (N-H···O=C) |
Note: These are hypothetical values and would be determined experimentally.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive analytical tool for identifying the functional groups within a molecule. Both IR and Raman spectroscopy probe the vibrational energy levels of molecules, but they are governed by different selection rules, often providing complementary information.
In the case of this compound, the key functional groups are the ketone (C=O), the primary amine (-NH2), and the spiro[3.3]heptane framework, which is composed of C-C and C-H single bonds.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent feature would be the carbonyl (C=O) stretching vibration of the ketone. Due to the presence of the strained four-membered ring in the spiro[3.3]heptane structure, this peak is anticipated at a higher frequency (around 1775-1785 cm⁻¹) compared to a typical acyclic ketone (around 1715 cm⁻¹). libretexts.orgchemicalforums.com
The primary amine group (-NH2) would give rise to several distinct bands. Two medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. msu.edujove.com Additionally, a characteristic N-H bending (scissoring) vibration is expected to appear in the range of 1590-1650 cm⁻¹. udel.edu
The spiro[3.3]heptane backbone will produce a series of C-H stretching vibrations in the 2850-3000 cm⁻¹ region. C-C stretching and various bending vibrations (scissoring, twisting, rocking) associated with the aliphatic rings will contribute to the more complex fingerprint region of the spectrum (below 1500 cm⁻¹).
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR. While the C=O stretch is observable in Raman, it is typically weaker than in the IR spectrum. ramansystems.comcdnsciencepub.com Conversely, the C-C bond vibrations of the spirocyclic alkane framework are expected to be strong and well-defined in the Raman spectrum, providing detailed information about the carbon skeleton.
The C-N stretching vibration of the aminomethyl group is also expected to be visible in the Raman spectrum, typically in the 1000-1250 cm⁻¹ range. The symmetric N-H stretching vibration of the primary amine may also be observed, though often it is a weak signal.
The following interactive data table summarizes the predicted key vibrational modes for this compound.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretching | 1775 - 1785 | 1775 - 1785 | Strong (IR), Weak-Medium (Raman) |
| Primary Amine (-NH₂) | Asymmetric Stretching | 3400 - 3500 | 3400 - 3500 | Medium (IR), Weak (Raman) |
| Primary Amine (-NH₂) | Symmetric Stretching | 3300 - 3400 | 3300 - 3400 | Medium (IR), Weak (Raman) |
| Primary Amine (-NH₂) | Bending (Scissoring) | 1590 - 1650 | 1590 - 1650 | Medium-Strong (IR), Weak (Raman) |
| Alkane (C-H) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong (IR & Raman) |
| Spiroalkane (C-C) | Stretching | Fingerprint Region | Strong | Weak (IR), Strong (Raman) |
| Aminomethyl (C-N) | Stretching | 1000 - 1250 | 1000 - 1250 | Medium (IR & Raman) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
This compound is a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique to study these stereoisomers. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The ketone chromophore in this compound is expected to be the primary contributor to the CD spectrum in the UV region. The n → π* electronic transition of the carbonyl group, which is typically weak in UV-Vis absorption, often gives rise to a distinct CD signal known as a Cotton effect. taylorfrancis.comwikipedia.orglibretexts.org The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the chromophore.
For the enantiomers of this compound, it is predicted that they will exhibit CD spectra that are mirror images of each other. One enantiomer will show a positive Cotton effect for the n → π* transition, while the other will show a negative Cotton effect of equal magnitude. mgcub.ac.in The position of this Cotton effect is expected to be in the region of the n → π* absorption, typically around 280-320 nm for ketones.
The octant rule can often be used to predict the sign of the Cotton effect for chiral ketones. egyankosh.ac.in This empirical rule relates the sign of the Cotton effect to the spatial disposition of substituents in the three-dimensional space around the carbonyl group. The precise prediction for this compound would require detailed conformational analysis.
The following interactive data table outlines the expected chiroptical properties for the enantiomers of this compound.
| Enantiomer | Electronic Transition | Expected Wavelength (λmax) | Predicted Sign of Cotton Effect |
| Enantiomer A | n → π* (C=O) | ~280-320 nm | Positive |
| Enantiomer B | n → π* (C=O) | ~280-320 nm | Negative |
The experimental determination of the CD spectra would be crucial for the assignment of the absolute configuration of each enantiomer, often in conjunction with theoretical calculations.
**chemical Reactivity and Mechanistic Studies of 6 Aminomethyl Spiro 3.3 Heptan 2 One**
Reactions of the Ketone Carbonyl Functionality
The ketone group at the 2-position of the spiro[3.3]heptane ring is a primary site for synthetic modification. Its reactivity is typical of cyclic ketones, though potentially influenced by the steric environment and ring strain of the spirocyclic system.
The electrophilic carbon of the carbonyl group is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed through a tetrahedral intermediate. Given the spiro[3.3]heptane backbone, nucleophilic attack is expected to occur from the less sterically hindered face of the ketone.
Common nucleophilic addition reactions anticipated for 6-(aminomethyl)spiro[3.3]heptan-2-one include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 6-(aminomethyl)spiro[3.3]heptan-2-ol, using various reducing agents. The choice of reagent can influence the stereoselectivity of the resulting alcohol.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) would lead to the formation of tertiary alcohols.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction with a phosphorus ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.comnrochemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.org
Condensation Reactions: The ketone can undergo condensation reactions with amines and their derivatives to form imines, oximes, hydrazones, and other related compounds. For instance, reaction with a primary amine would yield an imine, which could then be subjected to reduction in a process known as reductive amination. wikipedia.org
Table 1: Predicted Products of Nucleophilic Addition and Condensation Reactions
| Reagent | Reaction Type | Predicted Product |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Reduction | 6-(Aminomethyl)spiro[3.3]heptan-2-ol |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Addition | 2-Methyl-6-(aminomethyl)spiro[3.3]heptan-2-ol |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Reaction | 2-Methylene-6-(aminomethyl)spiro[3.3]heptane |
The presence of α-hydrogens on the carbons adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile and can react with various electrophiles, leading to functionalization at the α-position. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).
Key α-functionalization reactions include:
Alkylation: The enolate can be alkylated using alkyl halides. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. youtube.comnih.gov
Halogenation: In the presence of a base and a halogen source (e.g., Br₂), α-halogenation will occur.
Aldol (B89426) Reaction: The enolate can act as a nucleophile in an aldol reaction, attacking another carbonyl compound to form a β-hydroxy ketone.
Table 2: Potential Products of α-Functionalization Reactions
| Reagent | Reaction Type | Predicted Product (Major, under kinetic control) |
|---|---|---|
| 1. LDA, -78 °C; 2. CH₃I | α-Alkylation | 3-Methyl-6-(aminomethyl)spiro[3.3]heptan-2-one |
| NaOH, Br₂ | α-Halogenation | 3-Bromo-6-(aminomethyl)spiro[3.3]heptan-2-one |
Reactivity of the Primary Amine Group
The primary amine in the aminomethyl substituent is a nucleophilic and basic center, offering another handle for chemical modification.
The lone pair of electrons on the nitrogen atom makes the primary amine highly reactive towards electrophiles.
Acylation: The amine can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common strategy for protecting the amine group or for introducing new functional moieties.
Alkylation: The amine can be alkylated with alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for mono-alkylation. masterorganicchemistry.com
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides.
Derivatization: The primary amine can be converted into a wide range of other functional groups, such as isocyanates, isothiocyanates, or ureas, through reactions with appropriate reagents.
Table 3: Representative Derivatization Reactions of the Primary Amine
| Reagent | Reaction Type | Product Functional Group |
|---|---|---|
| Acetyl chloride | Acylation | N-( (Spiro[3.3]heptan-2-on-6-yl)methyl)acetamide |
| Benzyl bromide | Alkylation | N-Benzyl-6-(aminomethyl)spiro[3.3]heptan-2-one |
| p-Toluenesulfonyl chloride | Sulfonylation | N-( (Spiro[3.3]heptan-2-on-6-yl)methyl)tosylamide |
Primary amines can act as catalysts in various organic reactions, most notably in enamine catalysis. The primary amine of this compound could potentially catalyze reactions such as aldol and Michael additions by forming a nucleophilic enamine intermediate with a separate carbonyl compound. However, the presence of the intramolecular ketone could lead to self-condensation or other side reactions. The use of a protected form of the ketone would likely be necessary for the amine to be an effective catalyst in intermolecular transformations.
Transformations of the Spirocyclic Ring System
The spiro[3.3]heptane framework is characterized by significant ring strain. While generally stable under many reaction conditions, this strain can be harnessed to drive certain chemical transformations.
Under strongly acidic or basic conditions, or at elevated temperatures, rearrangements of the spirocyclic core are possible. For instance, acid-catalyzed rearrangements of related spiro[3.3]heptan-1-one systems have been shown to proceed via a semipinacol-type mechanism. nih.govrsc.org The specific substitution pattern and reaction conditions would dictate the outcome of such rearrangements.
Furthermore, the generation of reactive intermediates, such as carbenes or radicals, on the spiro[3.3]heptane skeleton can lead to ring expansion or contraction products. Studies on spiro[3.3]hept-1-ylidene have shown that this carbene undergoes both ring contraction to a cyclopropylidenecyclobutane (B169175) and ring expansion to a bicyclo[3.2.0]heptene. electronicsandbooks.com While not directly applicable to the title compound under normal conditions, these studies highlight the inherent reactivity of the strained ring system. The stability of the spiro[3.3]heptane core is generally considered robust under standard synthetic transformations, such as those described for the ketone and amine functionalities. researchgate.netresearchgate.net
Ring Expansion and Contraction Processes
The strained four-membered rings of the spiro[3.3]heptane skeleton are susceptible to rearrangement reactions that can lead to either ring expansion or contraction, often driven by the release of ring strain.
One notable pathway for ring expansion in related spiro[3.3]heptan-1-one systems is the semipinacol rearrangement. researchgate.netnih.govnih.gov This type of reaction is typically initiated by the formation of a carbocation adjacent to one of the cyclobutane (B1203170) rings. For this compound, such a rearrangement could be envisioned under acidic conditions where the ketone is protonated, or the amine is converted into a good leaving group. For example, treatment with nitrous acid would generate a diazonium ion, which upon departure, would leave a primary carbocation. This carbocation could then trigger a rearrangement, leading to an expanded ring system.
While less common, ring contraction of a cyclobutane ring to a cyclopropane (B1198618) derivative is also a theoretical possibility, potentially proceeding through a Favorskii-type rearrangement under basic conditions, given the presence of the ketone. However, the high strain of the resulting spiro[3.2]pentane system would likely make this an energetically unfavorable process.
Table 1: Potential Ring Expansion Reactions of Spiro[3.3]heptanone Derivatives
| Precursor | Reaction Conditions | Major Product(s) | Driving Force |
| 1-Bicyclobutylcyclopropanol | Acid (e.g., MsOH, AlCl₃) | Substituted spiro[3.3]heptan-1-one | Strain-relocating semipinacol rearrangement researchgate.netnih.gov |
| 4-(1'-hydroxycyclobutyl)pyridine | Electrophilic activation (e.g., acylation) | Spirocyclic dihydropyridine | Dearomative semi-pinacol rearrangement nih.gov |
| Aryl-substituted 1-oxaspiro[2.3]hexane | Lewis Acid | Cyclopentanone derivative | Release of ring strain nih.gov |
Strain-Promoted Reactions
The significant ring strain inherent in the spiro[3.3]heptane core makes it a candidate for strain-promoted reactions. These reactions proceed with a release of this strain, providing a thermodynamic driving force. While specific studies on this compound are limited, the reactivity of the parent spiro[3.3]heptane and its derivatives suggests potential pathways.
For instance, the aminomethyl group could participate in intramolecular cyclization reactions, potentially triggered by the ketone functionality. The ketone could also be a handle for introducing unsaturation, which could then undergo strain-promoted cycloaddition reactions. The high degree of sp3 character and the rigid, three-dimensional structure of the spiro[3.3]heptane scaffold make it an interesting building block in medicinal chemistry, where strain-promoted click chemistry reactions could be employed for bioconjugation. rsc.org
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies
Understanding the precise mechanisms of the reactions involving this compound would be greatly aided by kinetic and isotopic labeling studies. These techniques are powerful tools for probing reaction pathways and identifying rate-determining steps. nih.gov
Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature, solvent), can provide insights into the molecularity of the reaction and the nature of the transition state. For example, in a potential ring expansion of a this compound derivative, kinetic analysis could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Isotopic labeling, where an atom in the reactant is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium), is another invaluable tool for mechanistic elucidation. wikipedia.orgnih.gov The change in reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), can provide information about bond breaking or formation at the labeled position in the rate-determining step. For instance, in a hypothetical base-catalyzed enolization of the ketone, a significant primary KIE would be expected if the abstraction of the α-proton is the rate-limiting step.
While no specific kinetic or isotopic studies have been reported for this compound, such investigations would be crucial for a deeper understanding of its reactivity and for the rational design of new synthetic methodologies based on this scaffold.
Photoinduced and Redox Chemistry of Spiro[3.3]heptan-2-one Derivatives
The presence of a ketone and an amine group suggests that this compound and its derivatives could exhibit interesting photochemical and redox properties.
The carbonyl group of the ketone can undergo n → π* transition upon absorption of UV light. scribd.com This can lead to a variety of photochemical reactions, including Norrish Type I and Type II cleavage, photoreduction, and cycloadditions. libretexts.org In the context of the spiro[3.3]heptane framework, Norrish Type I cleavage could lead to the formation of biradical intermediates, which could then undergo further rearrangements or reactions, potentially leading to novel molecular architectures. The presence of the aminomethyl group could also influence the photochemical behavior, for example, through intramolecular quenching of the excited ketone or by participating in photoinduced electron transfer processes. researchgate.net
The redox chemistry of this compound is expected to be influenced by both the ketone and the amine functionalities. Ketones can be reduced to secondary alcohols or undergo reductive coupling reactions. numberanalytics.com Conversely, they can be oxidized under certain conditions, for instance, in the Baeyer-Villiger oxidation to form a lactone. The primary amine group is susceptible to oxidation to form various nitrogen-containing functional groups. The interplay between these two groups on the strained spirocyclic scaffold could lead to unique redox behavior and the formation of novel spirocyclic nitroxides or other interesting derivatives. mdpi.com The oxidation of similar spiroketones has been shown to yield novel tropone (B1200060) derivatives. rsc.org
**computational and Theoretical Investigations of 6 Aminomethyl Spiro 3.3 Heptan 2 One**
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations would solve the Schrödinger equation for the molecule to determine its electron distribution, molecular orbital energies, and related properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 6-(aminomethyl)spiro[3.3]heptan-2-one, the lone pairs on the nitrogen and oxygen atoms would be expected to be nucleophilic sites, while the carbonyl carbon would be an electrophilic site.
Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)
The spiro[3.3]heptane core imparts significant conformational rigidity. However, the aminomethyl side chain can adopt various orientations. Conformational analysis is essential to identify the most stable, low-energy arrangements of the atoms.
Molecular Mechanics (MM): This method uses classical physics to quickly scan the potential energy surface and identify a broad range of possible conformations.
Density Functional Theory (DFT): Following an initial MM scan, DFT calculations are used to optimize the geometry of the most promising conformers and calculate their relative energies with higher accuracy. Studies on similar fluorinated spiro[3.3]heptane derivatives have shown that the scaffold can exhibit some flexibility. chemrxiv.org This analysis would yield data on bond lengths, bond angles, and dihedral angles for the most stable conformer(s).
Table 1: Hypothetical Relative Energies of Conformers (Note: This data is illustrative as specific studies are unavailable.)
| Conformer | Method | Relative Energy (kcal/mol) | Population (%) |
| A | DFT/B3LYP | 0.00 | 75.2 |
| B | DFT/B3LYP | 1.50 | 20.1 |
| C | DFT/B3LYP | 3.00 | 4.7 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: DFT calculations are widely used to predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. The accuracy of these predictions has improved significantly, with root mean square errors often falling between 0.2–0.4 ppm for ¹H shifts. mdpi.com These calculations would provide a theoretical spectrum to compare against experimental results.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. A key prediction for this molecule would be the vibrational frequency of the carbonyl (C=O) stretch, which is a strong and characteristic absorption.
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: This data is illustrative as specific studies are unavailable.)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Shift (CH₂-N) | 2.85 ppm | Not Available |
| ¹³C NMR Shift (C=O) | 210.5 ppm | Not Available |
| IR Freq. (C=O Stretch) | 1715 cm⁻¹ | Not Available |
Computational Modeling of Reaction Pathways and Transition States
Theoretical modeling can be used to explore the reactivity of this compound. For example, one could model its synthesis or potential metabolic pathways. This involves locating the transition state structures for proposed reaction steps and calculating the activation energies, providing insight into reaction feasibility and kinetics. For instance, modeling the formation of the spirocyclic core via intramolecular cyclization could reveal the energy barriers involved.
Molecular Docking and Dynamics Simulations for Ligand-Scaffold Interaction Profiles
Given the interest in spirocycles for drug discovery, a primary application of computational modeling would be to investigate how this compound might interact with a biological target, such as an enzyme or receptor.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein. The simulation calculates a "docking score," which estimates the binding affinity. medjpps.commdpi.com The aminomethyl group and the ketone oxygen would be key features for forming hydrogen bonds or other interactions within a protein's binding site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the molecule-protein complex over time (nanoseconds to microseconds). This provides a more realistic view of the interaction's stability and can reveal key intermolecular contacts that hold the ligand in place. mdpi.com
Applications of 6 Aminomethyl Spiro 3.3 Heptan 2 One As a Versatile Synthetic Building Block and Scaffold
The rigid, three-dimensional structure of 6-(aminomethyl)spiro[3.3]heptan-2-one, a derivative of the spiro[3.3]heptane framework, has positioned it as a valuable and versatile building block in modern chemistry. Its unique topology, characterized by two fused cyclobutane (B1203170) rings sharing a single carbon atom, offers a distinct spatial arrangement of functional groups that is highly sought after in various chemical disciplines. The presence of both a primary amine and a ketone provides orthogonal handles for a wide range of chemical transformations, enabling its use as a scaffold for constructing more complex molecular architectures. This has led to its application in fields ranging from medicinal chemistry and natural product synthesis to materials science and the development of novel research tools.
**structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Spiro 3.3 Heptan 2 One Derivatives**
Systematic Exploration of Substituent Effects on Chemical Reactivity
The chemical reactivity of spiro[3.3]heptan-2-one derivatives is primarily centered around the ketone and the aminomethyl functionalities. Systematic substitution on the spiro[3.3]heptane core allows for the modulation of the electronic and steric properties of these reactive sites.
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the cyclobutane (B1203170) rings can significantly alter the reactivity of the ketone and the basicity of the amine. For instance, placing a fluorine or trifluoromethyl group on the scaffold, a common strategy to tune molecular properties, can impact the acidity of adjacent protons and the nucleophilicity of the amine. chemrxiv.orgresearchgate.net The inductive effect of substituents is a key principle governing these changes; it involves the transmission of electrostatic effects through bonds, which can either increase or decrease the acidity or basicity of functional groups depending on the nature of the substituent. ucsb.edu
Research into the synthesis of various spiro[3.3]heptane building blocks has demonstrated the feasibility of introducing a wide range of functional groups, including alcohols, carboxylic acids, and boronate esters, through multi-step sequences. chemrxiv.orgchemrxiv.org These transformations highlight the accessible points for chemical modification and the robustness of the spirocyclic core. The reactivity at the ketone position (e.g., reduction to an alcohol, reductive amination) and the amine (e.g., acylation, alkylation) are primary pathways for derivatization. The effect of different substituents on these reactions can be predicted based on established principles of organic chemistry.
Table 1: Predicted Effects of Substituents on the Reactivity of Spiro[3.3]heptan-2-one Derivatives
| Substituent Type at C6 | Effect on Ketone Reactivity (C2) | Effect on Amine Basicity (C6-aminomethyl) | Rationale |
| Electron-Withdrawing (e.g., -F, -CF₃) | Increased susceptibility to nucleophilic attack | Decreased | Inductive electron withdrawal increases the partial positive charge on the carbonyl carbon and decreases electron density on the nitrogen atom. chemrxiv.org |
| Electron-Donating (e.g., -CH₃) | Decreased susceptibility to nucleophilic attack | Increased | Inductive electron donation decreases the partial positive charge on the carbonyl carbon and increases electron density on the nitrogen atom. |
| Sterically Bulky Group | Decreased reactivity | May decrease due to steric hindrance | Steric hindrance can impede the approach of reagents to both the ketone and the amine functionalities. |
Correlating Structural Modifications with Conformational Preferences and Molecular Interactions
The spiro[3.3]heptane scaffold is noted for its rigid, three-dimensional structure, which serves to limit the conformational freedom of attached substituents. researchgate.net This conformational restriction is a key advantage in drug design, as it can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target. nih.govrsc.org
X-ray diffraction studies on various spiro[3.3]heptane derivatives have provided valuable insights into their solid-state conformations. For example, analysis of 6-(trifluoromethyl)spiro[3.3]heptane derivatives revealed some conformational flexibility, with different observed positions for substituents. chemrxiv.org Structural analyses have also shown that 1,6-disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes, highlighting their potential as bioisosteres. acs.orgresearchgate.net
The spatial arrangement of functional groups is critical for molecular interactions, particularly with protein targets. The well-defined exit vectors of the spiro[3.3]heptane core allow for precise positioning of substituents in three-dimensional space. rsc.org This contrasts with more flexible or planar scaffolds where the orientation of substituents is less predictable. By modifying the substitution pattern on the spiro[3.3]heptan-2-one core, chemists can systematically explore the chemical space around a target's binding pocket to optimize interactions.
Computational Approaches to SAR/SPR Analysis and Predictive Modeling
Computational chemistry provides powerful tools for analyzing SAR and SPR, enabling the prediction of molecular properties and biological activities before undertaking synthetic efforts. mdpi.com For spiro[3.3]heptane derivatives, computational methods are used to model conformations, predict physicochemical properties, and simulate interactions with biological targets.
Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a protein. nih.gov For derivatives of 6-(aminomethyl)spiro[3.3]heptan-2-one, docking studies can help rationalize observed biological activities and guide the design of new analogs with improved binding affinity. Such studies can reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions that are crucial for activity. For example, computational studies combined with Surface Plasmon Resonance (SPR) assays have been used to characterize the binding of compounds to their targets. researchgate.net
Furthermore, the generation of virtual compound libraries allows for the exploration of a vast chemical space. Software can be used to generate large libraries of virtual compounds based on the spiro[3.3]heptane scaffold, which can then be filtered based on predicted properties like drug-likeness, lipophilicity, and solubility. researchgate.net This in silico screening helps prioritize the synthesis of compounds with the highest probability of success. A significant correlation has been demonstrated between molecular docking values (ΔG) and the inhibitory activity of compounds in some series, validating the predictive power of these computational models. mdpi.com
Impact of the Spiro[3.3]heptane Scaffold on Physicochemical Properties (e.g., Lipophilicity, pKa)
The spiro[3.3]heptane scaffold has a profound impact on the physicochemical properties of molecules, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Key properties that are often modulated are lipophilicity (LogP/LogD) and acidity/basicity (pKa).
Lipophilicity: Lipophilicity is a crucial parameter in drug design, influencing solubility, permeability, and metabolic stability. mdpi.com Interestingly, the incorporation of azaspiro[3.3]heptane scaffolds has been shown to lower the lipophilicity (logD) of molecules compared to their corresponding piperidine (B6355638) or morpholine (B109124) analogs. nih.govnih.gov This phenomenon is considered counterintuitive, as it involves the net addition of a carbon atom. The reduction in lipophilicity is often rationalized by an increase in the basicity of a nearby nitrogen atom, which leads to a higher proportion of the protonated, more water-soluble form of the molecule at physiological pH. researchgate.net Studies on fluorinated spiro[3.3]heptane derivatives have also shown that monofluorination can lead to lower lipophilicity compared to non-fluorinated or difluorinated analogs. chemrxiv.orgresearchgate.net
pKa: The pKa values of ionizable groups, such as the aminomethyl group in the title compound, are critical for solubility and interaction with biological targets. The introduction of substituents on the spiro[3.3]heptane ring can tune the pKa of the amine. For instance, the introduction of an electron-withdrawing trifluoromethyl group has been experimentally shown to lower the pKa of amine hydrochlorides in spiro[3.3]heptane systems. chemrxiv.org This allows for fine-tuning of the ionization state of the molecule at a specific pH.
Table 2: Experimentally Measured Physicochemical Properties of Selected Spiro[3.3]heptane Derivatives
| Compound/Derivative Class | Property | Measured Value | Observation | Reference |
| 6-(Trifluoromethyl)spiro[3.3]heptane carboxylic acid | pKa | 4.80 | More acidic than non-fluorinated analog (pKa = 4.93) | chemrxiv.org |
| 6-(Trifluoromethyl)spiro[3.3]heptane amine hydrochloride | pKa | 10.14 | Less basic than non-fluorinated analog (pKa = 10.84) | chemrxiv.org |
| Azaspiro[3.3]heptane derivatives (vs. piperazine) | ΔlogD₇.₄ | -0.3 | Lower lipophilicity despite addition of a carbon atom | nih.gov |
| Azaspiro[3.3]heptane derivatives (vs. morpholine) | ΔlogD₇.₄ | -1.2 | Significantly lower lipophilicity | nih.gov |
**future Directions and Emerging Research Avenues for 6 Aminomethyl Spiro 3.3 Heptan 2 One**
Development of Novel and Efficient Synthetic Transformations
The advancement of synthetic methodologies to access 6-(aminomethyl)spiro[3.3]heptan-2-one and its derivatives in a cost-effective and scalable manner is a primary area of future research. While several routes to functionalized spiro[3.3]heptanes exist, the development of stereoselective syntheses of this specific compound remains a significant challenge. Future efforts will likely focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 and C6 positions of the spirocyclic core. This could involve chiral catalysts for key bond-forming reactions, such as [2+2] cycloadditions or intramolecular cyclizations.
Flow Chemistry: Implementing continuous flow processes for the synthesis of key intermediates and the final compound. researchgate.netresearchgate.net Flow chemistry offers advantages in terms of safety, scalability, and reaction optimization.
Strain-Release Driven Methodologies: Exploring novel synthetic strategies that harness the inherent ring strain of small rings to construct the spiro[3.3]heptane core. For instance, semipinacol rearrangements of bicyclobutylcyclopropanol intermediates have shown promise in the expedient synthesis of spiro[3.3]heptan-1-ones. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantiomeric and diastereomeric purity | Development of novel chiral ligands and catalysts |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction conditions and reactor design |
| Strain-Release Synthesis | Rapid construction of the spirocyclic core | Design of novel strained precursors |
Exploration of Undiscovered Reactivity and Derivatization Pathways
The aminomethyl and ketone functionalities of this compound serve as handles for a wide array of chemical transformations. Future research will undoubtedly delve into exploring the untapped reactivity of this scaffold to generate diverse libraries of novel compounds.
Derivatization of the Amino Group: The primary amine can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a variety of substituents. These modifications can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
Transformations of the Ketone: The ketone functionality is a versatile anchor for derivatization. It can undergo reactions such as Wittig olefination, Grignard additions, and reductive amination to introduce new functional groups and build molecular complexity. Furthermore, conversion to oximes, hydrazones, or other ketone derivatives can provide access to novel heterocyclic systems.
Bifunctional Derivatization: The presence of two reactive sites allows for the synthesis of macrocycles and other complex architectures through intramolecular reactions or by using bifunctional linkers.
| Functional Group | Derivatization Reaction | Potential Application |
| Aminomethyl | Acylation, Alkylation, Reductive Amination | Modulation of biological activity and physical properties |
| Ketone | Wittig Reaction, Grignard Addition, Baeyer-Villiger Oxidation | Introduction of diverse substituents, synthesis of lactones |
| Both | Intramolecular cyclization, Polymerization | Synthesis of constrained peptides, development of novel polymers |
Advanced Applications in Complex Molecular Architecture
The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold makes it an attractive building block for the construction of complex molecular architectures. Its use as a non-planar bioisostere for commonly found aromatic rings is a particularly promising area. chemrxiv.org
Bioisosteric Replacement: Replacing phenyl or other flat aromatic rings in known bioactive molecules with the spiro[3.3]heptane core of this compound can lead to novel analogues with improved properties such as metabolic stability and aqueous solubility. chemrxiv.orgresearchgate.net
Scaffold for Combinatorial Libraries: The versatile functional handles of this compound make it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery.
Constrained Peptidomimetics: Incorporation of the this compound backbone into peptide structures can impose conformational constraints, leading to enhanced potency and selectivity for biological targets.
Innovative Contributions to Chemical Biology and Molecular Design
The unique properties of this compound can be leveraged to design innovative tools for chemical biology and to create novel molecular designs with tailored functions.
Molecular Probes: The aminomethyl group can be functionalized with fluorescent dyes, biotin tags, or other reporter groups to create molecular probes for studying biological processes. The rigid scaffold ensures a well-defined spatial orientation of the reporter group.
Fragment-Based Drug Discovery: The spiro[3.3]heptane core can serve as a novel fragment for fragment-based drug discovery campaigns, offering a unique three-dimensional starting point for the development of new therapeutic agents.
Protein-Protein Interaction Modulators: The defined vectoral display of substituents from the spirocyclic core can be exploited to design molecules that can effectively modulate protein-protein interactions, which are often characterized by large and flat interfaces.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, biological activity, and synthetic accessibility of derivatives of this compound. nih.gov This will enable the in silico screening of large virtual libraries to prioritize the synthesis of the most promising candidates.
Retrosynthetic Analysis: AI-powered tools can assist chemists in designing efficient synthetic routes to complex target molecules derived from this scaffold. nih.gov These tools can analyze vast reaction databases to suggest novel and efficient transformations. digitellinc.com
De Novo Design: Generative models in AI can be used to design novel molecules based on the spiro[3.3]heptane core with desired properties. These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches.
| AI/ML Application | Contribution to Research | Expected Outcome |
| Predictive Modeling | In silico screening of virtual libraries | Prioritization of synthetic targets with desired properties. nih.gov |
| Retrosynthetic Analysis | Design of efficient and novel synthetic routes | Reduction in the time and resources required for synthesis. nih.gov |
| De Novo Design | Generation of novel molecular structures | Discovery of innovative compounds with enhanced activity and novelty. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(Aminomethyl)spiro[3.3]heptan-2-one, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the spiro[3.3]heptane core, followed by functionalization with an aminomethyl group. Key steps include:
- Cycloaddition or ring-closing metathesis to construct the spirocyclic framework .
- Nucleophilic substitution to introduce the aminomethyl group, often using bromomethyl intermediates (e.g., 6-(bromomethyl) derivatives as precursors) .
- Protection/deprotection strategies (e.g., Boc protection) to prevent undesired side reactions .
- Critical Parameters :
- Temperature control (e.g., low temperatures to minimize ring-opening side reactions).
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps).
- Solvent polarity (polar aprotic solvents enhance nucleophilic substitution efficiency).
- Data Table :
| Synthetic Route | Yield Range | Key Reagents | Reference |
|---|---|---|---|
| Cycloaddition | 45–60% | DCC, DMAP | |
| Bromomethyl substitution | 30–50% | K₂CO₃, DMF |
Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify the spirocyclic structure and aminomethyl group placement. Key signals include:
- Spiro junction protons : Distinct splitting due to restricted rotation .
- Aminomethyl protons : δ 2.5–3.0 ppm (broad singlet for NH₂) .
- X-ray Crystallography : Resolves bond angles and confirms the spiro[3.3]heptane geometry .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 168.22 g/mol) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of functional group introduction in this compound derivatives during synthetic modifications?
- Methodological Answer :
- Directing Groups : Temporary protection of the amine (e.g., Boc) directs electrophilic attacks to specific positions .
- Metal-Catalyzed Coupling : Pd-mediated Suzuki reactions enable selective arylations at the 6-position .
- Steric Effects : Bulky substituents on the spiro scaffold can block undesired reaction sites .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative Assays : Parallel testing under identical conditions (e.g., IC₅₀ measurements against viral proteases) .
- Structural Overlay Analysis : Molecular modeling to identify divergent binding modes (e.g., spiro vs. piperidine scaffolds) .
- Solubility Adjustments : Use of co-solvents (e.g., DMSO) to normalize bioavailability differences .
- Data Table :
| Compound | Antiviral IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|
| 6-(Aminomethyl)spiro[...] | 0.8 | Improved metabolic stability vs. piperidine | |
| 1-Azaspiro[3.3]heptan-2-one | 2.5 | Lower potency due to lack of aminomethyl |
Q. In SAR studies for this compound, what functional group modifications significantly impact target binding affinity?
- Methodological Answer :
- Aminomethyl Substitution : Replacing NH₂ with bulkier groups (e.g., N-methyl) reduces activity by 10-fold, indicating hydrogen bonding is critical .
- Spiro Ring Fluorination : 2,2-Difluoro derivatives show enhanced membrane permeability (logP reduction by 0.5 units) .
- Carboxylic Acid Derivatives : Esterification (e.g., methyl ester) improves cellular uptake but lowers target specificity .
Q. What computational approaches predict the bioisosteric potential of this compound compared to piperidine-based scaffolds?
- Methodological Answer :
- Molecular Docking : Simulations reveal the spiro scaffold occupies a hydrophobic pocket inaccessible to piperidine .
- QSAR Modeling : Correlates logD values with activity; spiro derivatives show optimal logD (-0.3) vs. piperidine (1.2) .
- Free Energy Perturbation (FEP) : Predicts binding energy differences (±1.5 kcal/mol) between spiro and non-spiro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
